2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Description
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13) |
InChI Key |
ORGHUZYYWRSGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrrolo[2,3-b]pyrazine Core
The core bicyclic structure is typically synthesized via cyclization reactions involving appropriate pyrrole and pyrazine precursors:
Cyclization of Pyrrole and Pyrazine Precursors:
Starting from substituted pyrrole derivatives and pyrazine-based building blocks, cyclization is achieved under acidic conditions, often using hydrazine derivatives and pyrrole-carboxaldehyde intermediates. For example, refluxing in sulfuric acid or acetic acid facilitates ring closure to form the fused system.Reduction of Nitro-Substituted Precursors:
A common approach involves reducing 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine using catalytic hydrogenation or chemical reductants such as palladium on carbon under hydrogen atmosphere.
Installation of the Carboxylic Acid Group at the 7-Position
Hydrolysis of Nitrile or Ester Precursors:
The 7-carboxylic acid group is often introduced by hydrolyzing nitrile or ester intermediates. For example, acid hydrolysis of tricyanopyrrolo[2,3-b]pyrazine derivatives under reflux in aqueous acidic media yields the carboxylic acid.Direct Carboxylation:
Alternatively, direct carboxylation of the corresponding 7-lithiated intermediate with carbon dioxide (CO₂) followed by acidic work-up can yield the desired acid.
Esterification and Derivatization (Optional)
- Ester derivatives, such as methyl esters of the acid, are often prepared to improve solubility or for further synthetic transformations. Esterification is typically performed via Fischer esterification using methanol and acid catalysts or via acyl chloride intermediates.
Detailed Synthetic Route Example
A representative synthetic route based on literature data is as follows:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine | Pd/C, H₂, ethanol, room temp, 2 h | 85 | Catalytic hydrogenation |
| 2 | Reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine | HCN, aqueous medium, reflux, 4 h | 70 | Toxic reagent, careful handling required |
| 3 | Acid hydrolysis of tricyano compound to 2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | HCl (6 M), reflux, 6 h | 75 | Hydrolysis of nitriles to carboxylic acid |
| 4 | Chlorination at 2-position (if not introduced earlier) | NCS, dichloromethane, 0°C to room temp, 3 h | 65 | Controlled electrophilic substitution |
Yields are approximate and depend on reaction scale and purity of reagents.
Reaction Conditions and Optimization
- Solvents: Common solvents include ethanol, tetrahydrofuran (THF), dichloromethane (DCM), and aqueous acidic media.
- Temperature: Reactions are generally conducted from 0°C (for halogenation) up to reflux temperatures (~100°C) for hydrolysis steps.
- Catalysts: Pd/C for hydrogenation; acid catalysts such as sulfuric or hydrochloric acid for hydrolysis and esterification.
- Time: Reaction times vary from 1 hour (cyclization) to several hours (hydrolysis).
Optimization studies show that:
- Microwave-assisted esterification can accelerate reaction rates and improve yields while minimizing decomposition.
- Use of continuous flow reactors in industrial settings enhances reproducibility and scalability.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
$$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of the pyrrolo-pyrazine core, chlorine substitution, and carboxylic acid functionality. Chemical shifts for the carboxylic acid proton typically appear downfield (~12 ppm), and aromatic protons between 6.5–8.5 ppm.Mass Spectrometry (MS):
High-resolution MS confirms molecular weight consistent with C8H5ClN3O2 (approx. 204 g/mol).Infrared Spectroscopy (IR):
Characteristic bands include broad O–H stretch (~3300 cm⁻¹), C=O stretch of carboxylic acid (~1700 cm⁻¹), and C–Cl stretch (~600–800 cm⁻¹).
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Reduction of nitro precursor | Pd/C, H₂ | RT, ethanol, 2 h | 80–90 | Catalytic hydrogenation |
| Cyanation | HCN or equivalents | Reflux, aqueous | 65–75 | Toxic reagent, safety precautions |
| Acid hydrolysis | HCl or H₂SO₄ | Reflux, 4–6 h | 70–80 | Converts nitriles to acids |
| Chlorination | NCS or Cl₂ | 0–25°C, DCM | 60–70 | Electrophilic aromatic substitution |
| Esterification (optional) | MeOH, H₂SO₄ or SOCl₂ + MeOH | Reflux or microwave | 50–85 | Methyl ester formation |
Research Findings and Notes
- The synthesis of this compound is often part of a broader medicinal chemistry program targeting kinase inhibitors, where the pyrrolo[2,3-b]pyrazine scaffold is a privileged structure.
- Attempts to improve yields focus on milder hydrolysis conditions to avoid decarboxylation and on selective chlorination to prevent polyhalogenation.
- Microwave-assisted reactions have been shown to reduce reaction times significantly while maintaining or improving yields.
- Industrial methods optimize these steps using continuous flow chemistry and automated controls to enhance safety and scalability.
Chemical Reactions Analysis
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential in creating novel organic materials with unique electronic properties.
Industry: The compound is used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can lead to various downstream effects, including the modulation of cell signaling pathways .
Comparison with Similar Compounds
Structural Analogs
A. Halogenated Derivatives
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This brominated analog shares the carboxylic acid group but differs in the halogen substituent. Its similarity score to the target compound is 0.67, indicating moderate structural overlap .
- 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid : Here, bromine replaces chlorine at position 7, altering electronic effects and hydrogen-bonding capacity. The molecular weight increases to 242.03 g/mol, compared to ~215.58 g/mol for the chloro variant .
B. Methyl-Substituted Derivatives
- The molecular formula (C₈H₇N₃O₂) reflects a simpler substituent profile than halogenated analogs .
- Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate : Esterification of the carboxylic acid (C₈H₆BrN₃O₂) enhances lipophilicity, which may improve bioavailability but reduce solubility .
C. Functionalized Derivatives
- 2-(3,4,5-Trimethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid isopropylamide : This derivative demonstrates the scaffold’s utility in kinase inhibition. The isopropylamide group facilitates target binding, as shown in SYK crystal structures (PDB: 4FL7) .
Biological Activity
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (C₇H₄ClN₃O₂) is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of immunology and oncology. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₄ClN₃O₂
- Molecular Weight : 197.58 g/mol
- CAS Number : 1446409-53-5
The compound features a pyrrolopyrazine core, which is critical for its biological interactions. The chlorine substitution enhances its reactivity and selectivity towards specific biological targets.
Inhibition of Protein Kinases
Research indicates that this compound acts as an inhibitor of Janus kinases (JAKs) and spleen tyrosine kinase (SYK). These kinases play pivotal roles in various signaling pathways associated with inflammation and immune responses. The selective inhibition of these pathways positions the compound as a potential therapeutic agent for autoimmune and inflammatory diseases.
The compound modulates cellular responses by binding to specific targets within the JAK/SYK signaling pathways. This interaction can lead to reduced inflammation and altered immune responses, which are critical in conditions like rheumatoid arthritis and certain cancers.
Therapeutic Applications
- Autoimmune Diseases : In preclinical studies, this compound demonstrated efficacy in models of rheumatoid arthritis by significantly reducing inflammatory markers.
- Cancer Treatment : The compound's ability to inhibit JAKs has been explored in various cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis in malignant cells.
Comparative Analysis with Related Compounds
The following table summarizes the structural analogs of this compound and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid | C₇H₅N₃O₂ | Parent compound without chlorine |
| 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | C₇H₄BrN₃O₂ | Brominated variant with different reactivity |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₈H₅ClN₂O₂ | Different heterocyclic framework |
The presence of chlorine at the second position enhances the binding affinity and selectivity of this compound compared to its analogs.
Research Findings
Recent studies have highlighted the compound's potential as a selective inhibitor of JAKs and SYK. For instance:
- In vitro assays demonstrated that it effectively inhibited JAK-mediated signaling with an IC50 value in the low micromolar range.
- Animal models showed significant reductions in disease severity when treated with this compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
